molecular formula C25H34O7 B13804799 (1S,2R,4S,8R,9S,11S,12R,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

(1S,2R,4S,8R,9S,11S,12R,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

Cat. No.: B13804799
M. Wt: 446.5 g/mol
InChI Key: JBVVDXJXIDYDMF-VSUWKNGRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6alpha-Hydroxy Budesonide typically involves the hydroxylation of budesonide. One common method includes the reaction of budesonide with specific hydroxylating agents under controlled conditions. The process often requires the use of solvents like 1,4-dioxane and catalysts such as perchloric acid .

Industrial Production Methods

Industrial production of 6alpha-Hydroxy Budesonide can be achieved through a continuous flow process. This method optimizes various parameters such as flow rate, temperature, and residence time to ensure efficient production. The continuous flow process is advantageous as it can be scaled up for large-scale production while maintaining the desired molar ratio of epimers .

Chemical Reactions Analysis

Types of Reactions

6alpha-Hydroxy Budesonide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include butyraldehyde for hydroxylation and various oxidizing and reducing agents for other transformations. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include different hydroxylated derivatives of budesonide, which can have varying degrees of glucocorticoid activity .

Mechanism of Action

6alpha-Hydroxy Budesonide exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation or repression of specific genes involved in inflammatory responses. The compound decreases vasodilation and capillary permeability, reducing leukocyte migration to sites of inflammation . It also modulates the expression of various cytokines and inflammatory mediators, thereby exerting its anti-inflammatory effects .

Properties

Molecular Formula

C25H34O7

Molecular Weight

446.5 g/mol

IUPAC Name

(1S,2R,4S,8R,9S,11S,12R,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

InChI

InChI=1S/C25H34O7/c1-4-5-21-31-20-10-15-14-9-17(28)16-8-13(27)6-7-23(16,2)22(14)18(29)11-24(15,3)25(20,32-21)19(30)12-26/h6-8,14-15,17-18,20-22,26,28-29H,4-5,9-12H2,1-3H3/t14-,15+,17+,18-,20-,21?,22-,23-,24-,25-/m0/s1

InChI Key

JBVVDXJXIDYDMF-VSUWKNGRSA-N

Isomeric SMILES

CCCC1O[C@H]2C[C@@H]3[C@@H]4C[C@H](C5=CC(=O)C=C[C@@]5([C@@H]4[C@H](C[C@@]3([C@]2(O1)C(=O)CO)C)O)C)O

Canonical SMILES

CCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.